molecular formula C7H12O2 B1617238 Bicyclo[2.2.1]heptane-2,5-diol CAS No. 5888-36-8

Bicyclo[2.2.1]heptane-2,5-diol

Cat. No. B1617238
CAS RN: 5888-36-8
M. Wt: 128.17 g/mol
InChI Key: YHUQPGPXJUVMNN-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Activity in Lubricants

Bicyclo[2.2.1]heptane-2,3-diol derivatives show high bactericidal and fungicidal activity in lubricating oils. This finding is particularly relevant in industrial applications where the prevention of microbial contamination in lubricants is crucial (Alimardanov et al., 2018).

Catalysis and Chemical Synthesis

The compound has been used in various catalytic and synthetic processes. For instance, its involvement in the hydrogenation and dimerization of related compounds, catalyzed by cobalt(I) complexes, demonstrates its utility in creating new chemical structures (Kanai, Watabe, & Nakayama, 1986). Moreover, chiral bicyclic diols based on bicyclo[2.2.1]heptane have shown efficacy as catalysts in asymmetric diethylzinc additions to benzaldehyde, which is significant in producing optically active compounds (Olsson, Friberg, & Frejd, 2008).

Materials Science and Polymer Engineering

Bicyclo[2.2.1]heptane-2,5-diol derivatives are used in the development of new materials. For instance, they play a role in the synthesis of bicyclic monoethers, which could be crucial in advanced materials science (Mamedov, Piraliev, & Rasulova, 2009). The creation of vinyl chloride/bicyclo(2.2.1) hepta‐2,5‐diene copolymers, which have high softening points and are easily processed, illustrates its significance in developing new vinyl resins with improved characteristics (Zutty & Whitworth, 1964).

Organic Chemistry and Synthesis

Bicyclo[2.2.1]heptane-2,5-diol is used in the synthesis of complex organic structures. It has been instrumental in creating fully alicyclic polyimides, demonstrating its versatility as a building block in advanced organic synthesis (Matsumoto, 2001).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately2. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor2. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor2. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately2.


Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules5. Therefore, it is highly desirable for relevant drug discovery5.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

bicyclo[2.2.1]heptane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUQPGPXJUVMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276089, DTXSID90884194
Record name 2,5-Norbornanediol
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Record name Bicyclo[2.2.1]heptane-2,5-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2,5-diol

CAS RN

5888-36-8, 21462-09-9
Record name Bicyclo[2.2.1]heptane-2,5-diol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane-2,5-diol
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Record name NSC280855
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptane-2,5-diol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Norbornanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptane-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
RT Hawkins, RS Hsu, SG Wood - The Journal of Organic …, 1978 - ACS Publications
II.(2)(a) VI Mel’nikova and KK Plvnitskii, J. Org. Chem. USSR (Engl. Transí.), 6, 2635 (1970);(b) ibid., 8, 2138 (1972);(c) ibid., 10, 1024 (1974).(3) LI* 4NH3 reportedly (ref 2b) may be kept …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
K Naemura, N Takahashi, S Tanaka… - Journal of the Chemical …, 1992 - pubs.rsc.org
Enzyme (pig liver esterase and lipase from Aspergillus niger)-catalysed enantioselective hydrolyses of racemic diacetates, (1R*,2S*,4R*,5S*)- and (1R*,2R*,4R*,5R*)-2,5-…
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
H Hřebabecký, M Masojidkova… - Collection of …, 2006 - cccc.uochb.cas.cz
(1R*,2R*,3R*,4R*,5R*,6S*)-3-Amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol (18) was prepared in seven easy steps from benzyl (1R*,2S*,3S*,4S*)-3-(benzyloxy)…
Number of citations: 13 cccc.uochb.cas.cz
K Naemura, H Ida, R Fukuda - Bulletin of the Chemical Society of …, 1993 - journal.csj.jp
Lipase YS-catalyzed enantioselective acylations of (1RS, 2RS, 4RS, 5RS)-bicyclo[2.2.1]heptane-2,5-diol, (1RS, 2SR, 4RS, 5SR)-bicyclo[2.2.2]octane-2,5-diol, (1RS, 2RS, 4RS, 5RS)-…
Number of citations: 40 www.journal.csj.jp
M Mehani, L Segni, V Terzi, C Morcia… - Der Pharma …, 2015 - researchgate.net
Natural substances from plants have multiple interests put to use in the industry. Essential oils are a very interesting group of these metabolites that feature different properties that make …
Number of citations: 10 www.researchgate.net
SAH Kadhim, LF Hamza… - Indian Journal of Public …, 2018 - search.ebscohost.com
Digitalis purpurea (foxglove, common foxglove, purple foxglove or lady's glove) is a species of flowering plant in the plantain family Plantaginaceae. The objective of this study were …
C Olsson, A Friberg, T Frejd - Tetrahedron: Asymmetry, 2008 - Elsevier
Chiral bicyclic diols based on bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane have been synthesized and their catalytic capacity in the asymmetric diethylzinc addition to benzaldehyde …
H Shigematsu, T Matsumoto, G Kawauchi… - Tetrahedron …, 1995 - Elsevier
Horse liver alcohol dehydrogenase (HLADH)-catalyzed enantioselective reductions of alkyl 3-oxocyclopentanecarboxylates, endo-5-acyloxybicyclo[2.2.1]heptan-2-ones and exo-5-…
JT Bailey, I Berger, R Friary… - The Journal of Organic …, 1982 - ACS Publications
Results Bimolecular cycloadditions of simple nitrones to cyclic 1, 5-, 1, 4-, and 1, 3-dienes, N-oxidations, and intramolecular cycloadditions formed tricyclic isoxazolidines 16-18, 25, and …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
A Yu, H Liu, JP Blinco, KS Jack… - Macromolecular …, 2010 - Wiley Online Library
A series of high‐performance polycarbonates have been prepared with glass‐transition temperatures and decomposition temperatures that are tunable by varying the repeat‐unit …

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